molecular formula C25H36N2 B13656268 9,9-Dihexyl-9H-fluorene-2,7-diamine

9,9-Dihexyl-9H-fluorene-2,7-diamine

Cat. No.: B13656268
M. Wt: 364.6 g/mol
InChI Key: RNKZODZMIBBTFK-UHFFFAOYSA-N
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Description

9,9-Dihexyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C25H36N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene ring and two amino groups at the 2nd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-diamine typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which undergoes alkylation to introduce hexyl groups at the 9th position.

    Nitration: The alkylated fluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.

    Reduction: The nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9,9-Dihexyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

9,9-Dihexyl-9H-fluorene-2,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dihexyl-9H-fluorene-2,7-diamine involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s ability to transport charge efficiently is due to its conjugated system, which allows for the delocalization of electrons. In biological systems, the amino groups can interact with proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dihexyl-9H-fluorene-2,7-diamine is unique due to the presence of amino groups, which provide additional reactivity and functionality compared to other fluorene derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials for electronic applications.

Properties

Molecular Formula

C25H36N2

Molecular Weight

364.6 g/mol

IUPAC Name

9,9-dihexylfluorene-2,7-diamine

InChI

InChI=1S/C25H36N2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,26-27H2,1-2H3

InChI Key

RNKZODZMIBBTFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCC

Origin of Product

United States

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